N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide
CAS No.: 899988-68-2
Cat. No.: VC7653031
Molecular Formula: C15H12N2OS2
Molecular Weight: 300.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899988-68-2 |
|---|---|
| Molecular Formula | C15H12N2OS2 |
| Molecular Weight | 300.39 |
| IUPAC Name | N-(1,3-benzothiazol-6-yl)-4-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | OTHPSKXQMMSVIJ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Introduction
N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides and benzo[d]thiazole derivatives. This compound features a benzamide core linked to a benzo[d]thiazole ring at the 6-position, with a methylthio group attached to the benzamide moiety at the 4-position. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities similar to other benzothiazole derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Chemical Reactions
The synthesis of N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide would typically involve several steps, including the formation of the benzo[d]thiazole ring and its attachment to the benzamide moiety. Common reagents used in such syntheses include oxidizing agents for oxidation processes and reducing agents for reduction reactions. The compound can undergo various chemical reactions, such as substitution and oxidation, under controlled conditions to enhance selectivity and yield.
Biological Activities
Benzothiazole derivatives, in general, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are attributed to the interaction of the thiazole scaffold with biological targets, which can inhibit microbial growth or cancer cell proliferation. Although specific data on N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide is limited, its structural similarity to other active benzothiazole compounds suggests potential therapeutic applications.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of microbial enzymes or cell wall synthesis |
| Anti-inflammatory | Reduction of inflammatory cytokines (e.g., IL-6, TNF-α) |
| Anticancer | Inhibition of cancer cell proliferation or induction of apoptosis |
Research Findings and Future Directions
While specific research findings on N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide are not available, studies on similar benzothiazole derivatives highlight their potential as therapeutic agents. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies. Molecular docking simulations can provide insights into its binding affinities and interactions with target proteins, which would be crucial for understanding its therapeutic potential.
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